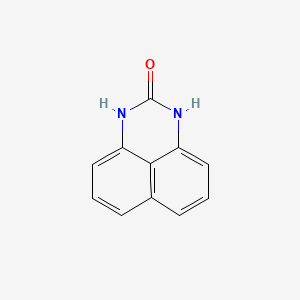

1H-Perimidin-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroperimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEWBOPVULFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401196 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-11-9 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-perimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Perimidin 2 3h One and Its Analogues

Classical and Established Synthetic Routes to 1H-Perimidin-2(3H)-one

The foundational and most classical approach to the synthesis of the perimidine framework involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) (NDA) with a suitable one-carbon electrophile. nih.gov To specifically form the 2-oxo functionality of this compound, various carbonyl-containing reagents have been employed.

Historically, reagents such as phosgene (B1210022) (COCl₂) or its equivalents have been utilized. In a procedure designed by Koca and coworkers, 1,8-diaminonaphthalene is reacted with heterocyclic ketene (B1206846) aminals in the presence of p-toluenesulfonic acid (PTSA) and xylene, followed by treatment with phosgene in acetonitrile (B52724) to yield substituted perimidinones. nih.gov This two-step process highlights a classical approach to installing the carbonyl group. Another established method involves the reaction of NDA with urea (B33335). This reaction, typically performed at high temperatures, provides a direct route to the cyclic urea structure of this compound.

Furthermore, the oxidation of the more readily accessible 2,3-dihydro-1H-perimidines presents another established pathway to 1H-perimidin-2(3H)-ones. A notable example is the visible-light-induced photoredox catalysis using Ru(bpy)₃²⁺, which facilitates the aerobic oxidation of 2,3-dihydro-1H-perimidines to their corresponding perimidinones. nih.gov This method represents a milder alternative to traditional chemical oxidants. N-alkylated perimidines can also be hydroxylated to form perimidin-2-ones. nih.gov

These classical methods, while effective, often require harsh reaction conditions, stoichiometric reagents, and can generate significant waste, which has prompted the development of more advanced and sustainable synthetic strategies.

Modern Catalyst-Mediated Syntheses of this compound Derivatives

The advent of modern catalysis has revolutionized the synthesis of perimidine derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance. These methods can be broadly categorized into metal-catalyzed, organocatalytic, and acid-catalyzed approaches.

Metal-Catalyzed Approaches

A variety of metal catalysts have been successfully employed for the synthesis of perimidine derivatives, primarily through the condensation of 1,8-diaminonaphthalene with carbonyl compounds to form 2,3-dihydro-1H-perimidines, which are precursors to the target "-one" compounds.

For instance, copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O) has been used as an efficient catalyst for the synthesis of perimidine derivatives from NDA and aldehydes in ethanol (B145695) at room temperature, offering high yields in short reaction times. nih.gov Bismuth(III) chloride (BiCl₃) serves as an economical and environmentally benign metal catalyst for the reaction of NDA with ketones in ethanol at ambient temperature. nih.gov Other notable metal catalysts include indium(III) chloride (InCl₃) in water, which acts as a mild and efficient catalyst for the cyclocondensation of NDA with various carbonyl compounds, and zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) for the synthesis of 2-aryl-substituted 2,3-dihydro-1H-perimidines. nih.gov

The following table summarizes various metal-catalyzed syntheses of 2,3-dihydro-1H-perimidine derivatives:

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| Cu(NO₃)₂·6H₂O | NDA, Aldehydes | Ethanol | Room Temp | High |

| BiCl₃ | NDA, Ketones | Ethanol | Room Temp | - |

| InCl₃ | NDA, Carbonyl Compounds | Water | Room Temp | High |

| Zn(OAc)₂·2H₂O | NDA, Salicylaldehydes | - | - | - |

Organocatalytic and Acid-Catalyzed Methods

Organocatalysis and acid catalysis have emerged as powerful tools in organic synthesis, providing metal-free alternatives for the construction of perimidine scaffolds.

A range of acid catalysts have been explored for the synthesis of 2,3-dihydro-1H-perimidines. For example, sulfamic acid has been used as a recyclable catalyst for the reaction of NDA and aldehydes under solvent-free conditions at 70 °C. nih.gov Phenylboronic acid acts as a Lewis acid catalyst for the condensation of ketones with NDA in ethanol at 75 °C, offering excellent yields and high atom economy. nih.gov A highly efficient protocol using bis(oxalato)boric acid (HBOB) as a solid acid catalyst has been reported for the synthesis of substituted 2,3-dihydro-1H-perimidines from NDA and ketones. nih.gov

The following table details several acid-catalyzed methods for the synthesis of 2,3-dihydro-1H-perimidine derivatives:

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| Sulfamic acid | NDA, Aldehydes | Solvent-free | 70 °C | - |

| Phenylboronic acid | NDA, Ketones | Ethanol | 75 °C | Excellent |

| Bis(oxalato)boric acid (HBOB) | NDA, Ketones | Ethanol | Reflux | 70-95 |

| Amberlyst 15 | NDA, Carbonyl Compounds | Ethanol | 80 °C | Good |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, this has led to the development of solvent-free reactions, the use of water as a solvent, and the application of reusable catalysts.

Solvent-free synthesis using a grind-stone technique at room temperature with silica (B1680970) nanoparticles as a catalyst has been demonstrated for the reaction of NDA and aldehydes to produce 2,3-dihydro-1H-perimidines. nih.gov This method avoids the use of volatile and often toxic organic solvents.

The use of water as a "greener media" has been successfully implemented in the InCl₃-catalyzed synthesis of 2,3-dihydro-1H-perimidines, which proceeds with high atom economy at ambient temperature. nih.gov Furthermore, the development of recyclable catalysts is a cornerstone of green chemistry. Fe₃O₄@NCs/BF₀.₂, a nanocellulose-assisted magnetic nanocatalyst, has been used for the synthesis of 2,3-dihydro-1H-perimidine from NDA and aromatic aldehydes under solvent-free conditions at ambient temperature. nih.gov This catalyst is inexpensive, bio-based, and can be easily separated and reused. nih.gov

Microwave irradiation has also been employed as a green technique to accelerate the synthesis of 2-(1H-perimidin-2(3H)-ylidene) derivatives from the reaction of NDA and β-keto esters with potassium carbonate. nih.gov

Regioselective and Stereoselective Synthesis of this compound Analogues

While the synthesis of the parent this compound is a primary focus, the regioselective and stereoselective synthesis of its analogues is crucial for developing compounds with specific properties. Research in this area is more specialized and often targets specific substitution patterns on the perimidine core.

Regioselectivity can be a key consideration when using substituted 1,8-diaminonaphthalenes as starting materials. The electronic and steric nature of the substituents can direct the cyclization to favor one regioisomer over another. For instance, the reaction of substituted NDA with unsymmetrical carbonyl compounds can potentially lead to two different regioisomeric perimidine products. The choice of catalyst and reaction conditions can often be tuned to enhance the selectivity for the desired isomer.

Stereoselectivity becomes important when a chiral center is introduced, for example, at the C2 position of the perimidine ring. While much of the literature focuses on the synthesis of achiral perimidines, the development of stereoselective methods is an active area of research, particularly for applications in medicinal chemistry. Asymmetric catalysis, using chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of the reaction.

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to the this compound scaffold are not extensively documented, MCR strategies are employed to construct related perimidine structures.

For example, the synthesis of isoindolo[2,1-a]perimidin-12-one derivatives has been achieved through a multicomponent reaction of heterocyclic ketene aminals and dialkylacetylenedicarboxylates. nih.gov Although this does not directly yield the target compound, it demonstrates the power of MCRs in building complex fused perimidine systems.

The development of novel MCRs that incorporate a carbonyl source to directly form the this compound ring system is a promising area for future research. Such a strategy would provide rapid access to a library of substituted perimidinones from simple and readily available starting materials.

Post-Synthetic Functionalization and Derivatization of the this compound Core

The structure of this compound features two secondary amine nitrogens and an aromatic naphthalene (B1677914) component, which are the primary sites for functionalization. Derivatization strategies can be broadly categorized into N-functionalization and C–H functionalization of the aromatic backbone.

N-Alkylation and N-Arylation

The presence of N-H bonds in the heterocyclic ring allows for the introduction of various substituents through alkylation, and arylation reactions. These reactions typically proceed by deprotonation of the nitrogen atom with a suitable base to form a nucleophilic amide anion, which then reacts with an electrophilic alkyl or aryl halide.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can significantly alter the solubility and electronic properties of the molecule. Standard procedures involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Depending on the stoichiometry of the reagents, this can lead to mono- or di-alkylation at the N1 and N3 positions.

Table 1: Representative N-Alkylation Reactions of Heterocyclic Cores (Note: This table illustrates general conditions for N-alkylation of nitrogen-containing heterocycles, as specific examples for this compound are not detailed in the surveyed literature.)

| Reagent | Base | Solvent | Product Type |

| Methyl Iodide | NaH | DMF | N-Methylated |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | N-Benzylated |

| Ethyl Bromoacetate | Cs₂CO₃ | THF | N-Carboethoxymethylated |

Electrophilic Aromatic Substitution

The naphthalene moiety of the this compound core is electron-rich, making it susceptible to electrophilic aromatic substitution reactions such as halogenation and acylation. smolecule.com The directing effects of the fused heterocyclic ring influence the regioselectivity of these substitutions, with the 4, 9, 6, and 7-positions being the most probable sites for attack. smolecule.com

Halogenation: The introduction of halogen atoms (Cl, Br, I) serves as a key step for further modifications, such as cross-coupling reactions. Halogenation can be achieved using various reagents. For instance, bromination can be carried out using N-Bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), often with a radical initiator or under photochemical conditions.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality onto the naphthalene ring. This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions must be carefully controlled to avoid side reactions. smolecule.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions (Note: This table outlines plausible, but not explicitly documented, conditions for the functionalization of the this compound aromatic system.)

| Reaction Type | Reagent | Catalyst | Potential Product |

| Bromination | N-Bromosuccinimide | Peroxide/Light | Bromo-1H-perimidin-2(3H)-one |

| Chlorination | N-Chlorosuccinimide | Acetic Acid | Chloro-1H-perimidin-2(3H)-one |

| Acylation | Acetyl Chloride | AlCl₃ | Acetyl-1H-perimidin-2(3H)-one |

The functionalized derivatives obtained from these reactions can serve as versatile intermediates for the synthesis of more complex molecules through subsequent transformations like Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling the construction of a diverse library of this compound analogues.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 1h Perimidin 2 3h One

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Composition of 1H-Perimidin-2(3H)-one

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive establishment of the molecular formula of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the unequivocal determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

In the gas phase, the behavior of this compound upon ionization has been investigated using mass spectrometry. scispace.com It has been observed that the oxo tautomer of this compound can tautomerize to its hydroxy form. scispace.com This hydroxy tautomer then undergoes a Current time information in Bangalore, IN.researchgate.net-hydrogen shift, leading to the loss of a water molecule (H₂O). scispace.com This fragmentation pattern is distinct from that of similar heterocyclic compounds like 1H-benzimidazol-2(3H)-one, where the oxo tautomer directly loses a molecule of carbon monoxide (CO) after ionization. scispace.com

The precise mass measurements obtained from HRMS are crucial for confirming the successful synthesis of novel perimidinone derivatives. For instance, in the synthesis of various substituted benzimidazolone and perimidinone compounds, HRMS data provides the definitive confirmation of the target structures by matching the experimentally observed mass to the calculated exact mass of the expected molecular formula. mdpi.comnih.gov This level of accuracy is indispensable for ensuring the purity and identity of the synthesized compounds before proceeding with further characterization or biological evaluation.

Below is a table showcasing representative HRMS data for derivatives of a related compound, 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one, illustrating the precision of this technique.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ or [M+Na]⁺ | Found Mass |

| Benzyl-N-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | C₂₀H₁₇N₃O₃S⁺ [M+Na]⁺ | 402.0888 | 402.0893 |

| 5-(4-Methylpiperazin-1-ylsulfonyl)-1-phenethyl-1H-benzo[d]imidazol-2(3H)-one | C₂₀H₂₄N₄O₃S⁺ [M+Na]⁺ | 423.1467 | 423.1453 |

| Phenethyl-5-(piperidin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one | C₂₀H₂₃N₃O₃S⁺ [M+H]⁺ | 386.1538 | 386.1543 |

| 5-(Morpholinosulfonyl)-1-phenethyl-1H-benzo[d]imidazol-2(3H)-one | C₁₉H₂₁N₃O₄S⁺ [M+Na]⁺ | 410.1150 | 410.1155 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems (1D, 2D NMR, Solid-State NMR)

1D NMR (¹H and ¹³C): A comparative NMR study in solution (¹H and ¹³C) has been conducted for this compound, which has confirmed that the oxo tautomer is the most abundant form in solution. scispace.com The ¹H NMR spectrum of a related dihydroperimidine derivative, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, showed a characteristic singlet for the >N-H proton in the perimidine ring at δ 9.01 ppm. openaccesspub.org Aromatic protons typically appear as multiplets in the range of δ 7.196 to 7.836 ppm. openaccesspub.org

In the ¹³C NMR spectrum of 1,3-dimethyl-1H-perimidin-2(3H)-one, distinct signals are observed for the different carbon atoms, providing a fingerprint of the molecule's carbon framework.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning the proton and carbon signals unambiguously. For instance, in the structural analysis of substituted naphtho[1,8-cd]pyran-1-ones, HMBC correlations were crucial for assigning the chemical shifts of methoxy (B1213986) groups and adjacent carbons. mdpi.com

Solid-State NMR: Solid-state NMR, particularly Cross-Polarization/Magic-Angle Spinning (CP/MAS) ¹³C NMR, provides insights into the structure of this compound in the solid state. scispace.com These studies have also concluded that the oxo tautomer is the predominant form in the solid state. scispace.com Solid-state NMR is particularly valuable for studying polymorphism, as it can reveal structural differences between different crystalline forms of a compound. chem-soc.si

The following table presents a summary of ¹H and ¹³C NMR data for a representative perimidinone derivative, highlighting the typical chemical shift ranges for different protons and carbons.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 9.01 | >N-H (perimidine ring) |

| ¹H | 7.196 - 7.836 | Aromatic protons |

| ¹³C | Varies | Carbonyl, aromatic, and aliphatic carbons |

X-ray Crystallography for Crystalline Architecture and Absolute Configuration of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in elucidating the crystalline architecture of several derivatives of this compound.

The crystal structures of 1-methyl-1H-perimidin-2(3H)-one and 1,3-dimethyl-1H-perimidin-2(3H)-one have been determined by X-ray diffraction. scispace.comresearchgate.net In the case of 1-methyl-1H-perimidin-2(3H)-one, the crystals are composed of dimers stacked head-to-head. scispace.comresearchgate.net Conversely, the crystal structure of 1,3-dimethyl-1H-perimidin-2(3H)-one reveals alternating independent molecules arranged in a head-to-tail fashion. scispace.comresearchgate.net These studies also indicated that the non-planar nature of the molecules in the crystal is a result of packing forces, as theoretical calculations suggest a planar conformation in the absence of these forces. scispace.comresearchgate.net

Furthermore, X-ray analysis of 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones has revealed significant structural deformations due to steric repulsion between the peri-dimethylamino and peri-aryl groups. researchgate.net Depending on the specific aryl substituents, these molecules can exist in either a stable anti-out conformation or a syn-form in the crystalline state. researchgate.net

The table below summarizes key crystallographic data for two derivatives of this compound.

| Compound | Crystal System | Space Group | Key Structural Feature |

| 1-methyl-1H-perimidin-2(3H)-one | Not specified | Not specified | Head-to-head dimers |

| 1,3-dimethyl-1H-perimidin-2(3H)-one | Not specified | Not specified | Alternating head-to-tail molecules |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum.

The FT-IR spectrum of a related compound, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, has been characterized, with vibrational bands assigned with the aid of theoretical calculations. researchgate.net For pyrimidine (B1678525) derivatives, the IR spectra typically show strong absorptions for N-H stretching in the range of 3300-3400 cm⁻¹, C=O stretching between 1550-1720 cm⁻¹, and C=C stretching around 1400 cm⁻¹. brieflands.com In the case of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, the C=O group is identified in the 1650–1750 cm⁻¹ region, and the C-S bond shows an absorption between 600–700 cm⁻¹.

In a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, both FT-IR and FT-Raman spectra were recorded and analyzed with the support of density functional theory (DFT) calculations to make a complete vibrational assignment. openaccesspub.org This combined experimental and theoretical approach allows for a highly accurate interpretation of the vibrational spectra.

The following table presents typical FT-IR absorption ranges for key functional groups found in perimidinone derivatives.

| Functional Group | FT-IR Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C=O Stretch | 1550 - 1720 |

| C=C Stretch (aromatic) | ~1400 |

| C-S Stretch | 600 - 700 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of this compound and its derivatives. These techniques are particularly useful for studying compounds with extended π-systems, which often exhibit interesting optical properties.

The electronic absorption spectra of pyrrolo[1,2-a]perimidin-10-one derivatives, which contain the perimidine core, typically display two broad, high-intensity bands with maxima around 230 nm and 330 nm when measured in a solvent like DMF. acgpubs.org The optical properties of 6-aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones have been studied, highlighting their potential as fluorophores. researchgate.netasu.edu

Fluorescence spectroscopy has been employed to study various perimidinone derivatives. For example, the fluorescence emission of 7H-benzo[e]perimidin-7-one derivatives has been evaluated, with emission maxima observed around 585 nm. researchgate.net The fluorescence properties of these compounds can be sensitive to their environment, such as the polarity of the solvent. Some pyrimidine derivatives with extended conjugation have been identified as fluorescent materials, with emission maxima in the visible region. tsijournals.com For instance, a malononitrile (B47326) derivative of a pyrimidine showed an emission maximum at 429 nm when excited at 379 nm. tsijournals.com

The table below summarizes the absorption and emission maxima for some representative perimidinone-related systems.

| Compound System | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Pyrrolo[1,2-a]perimidin-10-one derivatives | DMF | ~230, ~330 | Not specified |

| 7H-benzo[e]perimidin-7-one derivatives | Not specified | Not specified | ~585 |

| Malononitrile derivative of a pyrimidine | Not specified | 379 (excitation) | 429 |

Computational and Theoretical Chemistry Studies on 1h Perimidin 2 3h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties of 1H-Perimidin-2(3H)-one.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the electronic structure and properties of perimidine derivatives. These studies provide valuable information on molecular geometry, vibrational frequencies, and electronic properties.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to study the structural and chemical properties of 2-(p-tolyl)-2,3-dihydro-1H-perimidine. dntb.gov.uaresearchgate.netmaterialsciencejournal.org The optimized molecular structure allows for the prediction of bond lengths, which in turn provides insights into the molecule's physical and chemical characteristics. dntb.gov.uamaterialsciencejournal.org The calculated HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's potential for charge transfer. dntb.gov.uaresearchgate.netmaterialsciencejournal.org For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, this gap was calculated to be 4.25 eV. dntb.gov.uaresearchgate.net

Furthermore, theoretical calculations have been used to analyze the vibrational spectra (FT-IR) of perimidine derivatives, with methods like B3LYP/6-311++G(d,p) showing good correlation with experimental data. nih.gov Molecular properties such as HOMO-LUMO analysis, chemical reactivity descriptors, and molecular electrostatic potential (MEP) maps are also determined using these theoretical approaches. nih.govresearchgate.net Semi-empirical calculations, such as AM1, have been used to study the tautomeric forms of this compound, concluding that the oxo tautomer is the most abundant form in both solution and solid state. researchgate.net

Calculated Quantum Chemical Parameters for Perimidine Derivatives

| Parameter | Value | Method | Compound | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | 4.25 eV | DFT/B3LYP/6-311G(d,p) | 2-(p-tolyl)-2,3-dihydro-1H-perimidine | dntb.gov.uaresearchgate.net |

| Chemical Hardness (η) | 2.12 eV | DFT/B3LYP/6-311G(d,p) | 2-(p-tolyl)-2,3-dihydro-1H-perimidine | materialsciencejournal.org |

| Chemical Softness (S) | 0.47 eV⁻¹ | DFT/B3LYP/6-311G(d,p) | 2-(p-tolyl)-2,3-dihydro-1H-perimidine | materialsciencejournal.org |

| Electrophilicity Index (ω) | 1.75 eV | DFT/B3LYP/6-311G(d,p) | 2-(p-tolyl)-2,3-dihydro-1H-perimidine | materialsciencejournal.org |

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of molecules over time. nih.govmdpi.com These simulations can reveal how molecules like this compound and its derivatives behave in different environments, providing insights into their flexibility and structural stability. researchgate.net MD simulations have been used to investigate the conformational changes in various biomolecular systems, which can be analogous to the study of perimidine derivatives. mdpi.com The stability of a system during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.net

In the context of perimidine derivatives, MD simulations can be used to understand their interactions with biological targets. For example, simulations can elucidate the binding modes of perimidine-based inhibitors to enzymes, providing a dynamic view of the interactions that stabilize the complex. mdpi.com While specific MD simulation studies solely focused on the conformational analysis of this compound are not extensively detailed in the provided search results, the principles of MD are broadly applicable to understanding its dynamic behavior and stability. nih.govmdpi.com

Prediction of Chemical Reactivity and Reaction Pathways for this compound through Computational Modeling.

Computational modeling is instrumental in predicting the chemical reactivity and elucidating the reaction pathways of molecules. nih.govscirp.org For perimidine derivatives, DFT calculations have been used to identify reactive sites by analyzing frontier molecular orbitals (HOMO and LUMO) and generating molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. researchgate.net

A study on a series of 2,3-dihydro-1H-perimidine derivatives using DFT at the B3LYP/6-311G(d,p) level identified the nitrogen atoms as the most likely sites for electrophilic attack. researchgate.netresearchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index provide a broader understanding of a molecule's reactivity. researchgate.net For instance, a smaller energy gap between the HOMO and LUMO orbitals suggests higher reactivity. researchgate.net

Computational studies have also been employed to investigate reaction mechanisms, such as cycloaddition reactions involving related heterocyclic systems. researchgate.net These theoretical explorations can predict the feasibility of different reaction pathways and the structures of transition states, offering valuable guidance for synthetic chemists. nih.gov

Global Reactivity Descriptors for a Series of 2,3-dihydro-1H-perimidine Derivatives

| Compound | Energy Gap (ΔE) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|---|

| Compound 5 | Highest | - | - | - | researchgate.net |

| General Trend | Higher ΔE indicates lower reactivity | - | - | - | researchgate.net |

Computational Approaches for Structure-Reactivity and Structure-Property Relationships of this compound.

Computational methods are crucial for establishing relationships between the structure of a molecule and its reactivity or properties.

While specific QSPR studies for this compound are not explicitly detailed in the provided results, the foundational computational data required for such analyses are available. QSPR models aim to correlate calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) with experimentally observed properties. The quantum chemical parameters calculated through DFT, such as HOMO-LUMO gap, dipole moment, and various reactivity indices, can serve as inputs for developing QSPR models to predict properties like solubility, stability, and biological activity of novel perimidine derivatives.

Solvation Effects and Intermolecular Interactions in this compound Systems via Computational Methods.

Understanding the influence of solvents and intermolecular interactions is critical for predicting the behavior of molecules in solution and in the solid state. Computational methods provide a means to study these effects in detail.

The crystal structure of a methanol solvate of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been investigated, revealing a network of hydrogen bonds that stabilize the crystal packing. mdpi.comresearchgate.net Computational studies were performed to calculate the interaction energies between the perimidine derivative and the methanol molecules. mdpi.com These calculations, using methods like CE-B3LYP/6-31G(d,p), help to quantify the strength of intermolecular interactions, such as hydrogen bonds. mdpi.com In one such study, the strongest interaction energy of -34.6 kJ/mol was calculated between the methanol and the imidazole moiety of the perimidine derivative. mdpi.com

Hirshfeld surface analysis is another computational tool used to explore and visualize intermolecular interactions in crystal structures. nih.govresearchgate.net This method, along with 2D fingerprint plots, provides a detailed picture of the secondary interactions that govern the molecular packing. nih.govresearchgate.net

Calculated Intermolecular Interaction Energies for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with Methanol

| Interacting Groups | Interaction Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| Methanol and Imidazole Moiety | -34.6 | CE-B3LYP/6-31G(d,p) | mdpi.com |

| 1H-perimidine and Methanol | -28.7 | CE-B3LYP/6-31G(d,p) | mdpi.com |

| 1H-perimidine and Methanol | -23.3 | CE-B3LYP/6-31G(d,p) | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1h Perimidin 2 3h One

Electrophilic and Nucleophilic Reactions of the 1H-Perimidin-2(3H)-one Heterocyclic System

The perimidine scaffold exhibits a dual nature in its reactivity towards electrophiles and nucleophiles. The naphthalene (B1677914) ring system generally undergoes electrophilic substitution reactions, whereas the heteroaromatic ring is more susceptible to nucleophilic reactions. nih.gov

Electrophilic Aromatic Substitution:

The naphthalene portion of the this compound ring is activated towards electrophilic attack due to the electron-donating nature of the fused heterocyclic system. Reactions such as halogenation, nitration, and sulfonation are expected to occur on the aromatic carbocyclic rings. nih.gov

Detailed studies on the nitration of the parent perimidine system provide significant insight into this reactivity. The nitration of perimidine with one mole of nitric acid in an acetic acid medium yields a mixture of 4(9)- and 6(7)-mononitro derivatives. scispace.com Further nitration can lead to di-, tri-, and even tetra-nitroperimidines, demonstrating the high reactivity of the naphthalene core. scispace.com While specific studies on the direct nitration of this compound are not extensively detailed, the directing effects of the heterocyclic system are expected to yield analogous substitution patterns on the carbocyclic portion of the molecule.

| Reactant | Reagents & Conditions | Products | Reference |

|---|---|---|---|

| Perimidine | 1 mole HNO₃ in Acetic Acid | Mixture of 4(9)-nitroperimidine and 6(7)-nitroperimidine | scispace.com |

| Perimidine | Excess HNO₃ | 6,9-dinitroperimidine, 6,7-dinitroperimidine, 6,7,9-trinitroperimidine, 4,6,7,9-tetranitroperimidine | scispace.com |

Nucleophilic Reactions:

The nitrogen atoms of the perimidinone ring are primary sites for nucleophilic reactions, most notably N-alkylation. The reaction with alkyl halides in the presence of a base can lead to the formation of N-substituted and N,N'-disubstituted perimidinones. Research has documented the synthesis of 1-methyl-1H-perimidin-2(3H)-one and 1,3-dimethyl-1H-perimidin-2(3H)-one, which are key derivatives for studying the compound's properties. researchgate.net

The carbonyl group at the 2-position is another potential site for nucleophilic attack, although its reactivity is typical of a cyclic urea (B33335), which is generally less electrophilic than a ketone.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the perimidinone system can target either the naphthalene ring or the heterocyclic portion of the molecule.

Oxidation:

The perimidine ring system is generally susceptible to oxidation at the electron-rich 4 and 9 positions of the naphthalene core. nih.gov N-Alkylated perimidines can also undergo hydroxylation to yield perimidin-2-ones, which represents an oxidative transformation leading to the titular compound's core structure. nih.gov Specific studies detailing the direct oxidation of the this compound ring system are limited; however, strong oxidizing agents would likely lead to degradation or complex product mixtures, potentially involving the formation of quinone-like structures.

Reduction:

The reduction of the this compound system can be directed at the C=C bonds of the naphthalene ring or the C=O group of the urea moiety. Research on the reduction of analogous pyrimidin-2(1H)-ones provides a model for the expected reactivity. rsc.org The use of complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) can lead to different products depending on the reaction conditions.

It is anticipated that mild reducing agents like NaBH₄ might selectively reduce the imine-like character of the heterocyclic part or conjugated systems within the naphthalene ring, potentially leading to dihydro- or tetrahydro-perimidinone derivatives. rsc.org More potent reducing agents like LiAlH₄ could potentially reduce the amide carbonyl group at the C2 position to a methylene (B1212753) group, affording 2,3-dihydro-1H-perimidine derivatives.

| Reaction Type | Potential Reagent | Expected Product Class | Reference (Analogous System) |

|---|---|---|---|

| Partial Ring Reduction | Sodium Borohydride (NaBH₄) | Dihydro- or Tetrahydro-perimidin-2(1H)-ones | rsc.org |

| Carbonyl Reduction | Lithium Aluminium Hydride (LiAlH₄) | 2,3-Dihydro-1H-perimidines | rsc.org |

Detailed Reaction Mechanisms of this compound Formation and Transformation

Mechanism of Formation:

The most fundamental route to the perimidine skeleton involves the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with a one-carbon electrophile. nih.gov For the synthesis of this compound, this one-carbon unit is a carbonyl group, typically sourced from reagents like urea, phosgene (B1210022), or an equivalent such as ethyl chloroformate.

The mechanism for the formation from NDA and urea proceeds through a well-established pathway for cyclic urea formation:

Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating ammonia (B1221849) to form an N-naphthylurea derivative.

Intramolecular Cyclization: The second amino group on the naphthalene ring then performs an intramolecular nucleophilic attack on the urea carbonyl carbon.

Final Elimination: A second molecule of ammonia is eliminated from the resulting intermediate, leading to the formation of the stable, fused six-membered heterocyclic ring of this compound.

A related general mechanism involves the reaction of NDA with any carbonyl compound. nih.gov The process begins with the activation of the carbonyl group, followed by a nucleophilic attack from one of the amino groups to form a Schiff base (imine) intermediate after the loss of a water molecule. nih.gov The second amino group then attacks the imine carbon, leading to a cyclic intermediate that stabilizes via proton transfer to yield the final perimidine derivative. nih.gov

Mechanism of Transformation:

The mechanisms of transformation for this compound are characteristic of its functional groups. For instance, the electrophilic nitration of the naphthalene ring follows the standard mechanism for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion) followed by deprotonation to restore aromaticity.

Cycloaddition and Rearrangement Reactions Involving this compound Moieties

Cycloaddition Reactions:

The participation of the this compound core in cycloaddition reactions is not widely documented. However, based on its structural similarity to other azine heterocycles, some reactivity can be predicted. The dihydropyrimidine (B8664642) portion of the molecule contains aza-diene characteristics. Heteroaromatic systems like pyrimidines are known to participate in inverse-electron-demand Diels-Alder reactions, where the electron-poor heterocycle acts as the diene component reacting with an electron-rich dienophile. wur.nl By analogy, the perimidinone system could potentially undergo [4+2] cycloadditions across the N1-C9a-C9b-N3 system, although steric hindrance from the fused naphthalene ring may influence reactivity. There are currently no specific examples of such reactions in the reviewed literature.

Rearrangement Reactions:

The this compound ring system is a stable aromatic scaffold. Consequently, rearrangement reactions of the core heterocyclic structure are not common and have not been reported in the surveyed scientific literature. While various named rearrangements exist for other heterocyclic systems, such as the Dimroth or Smiles rearrangements, there is no evidence to suggest that the perimidinone moiety undergoes these transformations under typical conditions. nih.govmdpi.com

Applications of 1h Perimidin 2 3h One in Advanced Chemical Sciences

Catalytic Roles of 1H-Perimidin-2(3H)-one Derivatives.

Derivatives of this compound have emerged as effective catalysts and ligands in a range of organic transformations. Their utility in catalysis often stems from the presence of nitrogen atoms which can coordinate to metal centers, and the tunable electronic properties of the perimidine ring system.

Various catalysts have been employed to enhance the synthesis of 2,3-dihydro-1H-perimidine derivatives themselves. These include:

Solid acid catalysts like bis(oxalato)boric acid (HBOB), which offers an easily handled and recyclable option. nih.govresearchgate.net

Lewis acids such as InCl₃ and Zn(OAc)₂·2H₂O have been used effectively, often in greener solvents like water. nih.gov

Nanocatalysts , including SiO₂ nanoparticles and magnetic nanocatalysts like Fe₃O₄@NCs/BF₀.₂, have been utilized for efficient and environmentally friendly syntheses. nih.gov

Biogenically synthesized single-phase δ-MnO₂ nanoparticles have also proven to be effective catalysts. rsc.org

Beyond their synthesis, perimidine derivatives, particularly N-heterocyclic carbenes (NHCs) derived from perimidinium salts, are gaining attention as ligands in transition-metal catalysis. These perimidine-based NHCs can form stable complexes with various metals, which then catalyze a variety of cross-coupling reactions and other transformations. The steric and electronic properties of these ligands can be readily modified by introducing different substituents on the perimidine backbone, allowing for fine-tuning of the catalyst's activity and selectivity.

Development of this compound-Based Materials for Organic Electronics and Photonics.

The unique photophysical and electronic properties of this compound and its derivatives make them promising candidates for applications in organic electronics and photonics. Their extended π-conjugated system is key to their functionality in these areas.

Optoelectronic Properties and Photophysical Behavior.

Derivatives of this compound often exhibit interesting photophysical properties, including fluorescence. The introduction of aryl substituents at the 6- and 7-positions of 1,3-dimethyl-1H-perimidin-2(3H)-one can lead to compounds with distinct optical properties. researchgate.net The absorption and emission wavelengths, as well as the fluorescence quantum yields, can be tuned by altering the substituents on the perimidine core and the surrounding solvent polarity. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to understand the relationship between the molecular structure and the optoelectronic properties of these compounds. acs.org These studies help in predicting properties like the HOMO-LUMO energy gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, the calculated HOMO-LUMO gap can provide insights into the potential of a molecule to act as an electron donor or acceptor in an electronic device.

Integration into Functional Polymers and Supramolecular Materials.

The functionalization of polymers with this compound derivatives can impart desirable electronic and optical properties to the resulting materials. These functional polymers can be designed for applications such as organic field-effect transistors (OFETs), sensors, and as components in light-emitting devices. The perimidine moiety can be incorporated either into the main chain or as a pendant group on the polymer backbone.

Furthermore, the ability of the perimidine structure to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of supramolecular materials. These non-covalent interactions can direct the self-assembly of perimidine-containing molecules into well-ordered structures with emergent properties. Such materials are being explored for applications in areas like molecular recognition, self-healing materials, and stimuli-responsive systems. For instance, self-healable functional polymers have been developed using Diels-Alder 'click chemistry' involving furan and triazolinedione derivatives, demonstrating a rapid approach to creating dynamic materials. rsc.org

This compound in Chemical Sensor Development.

The sensitivity of the electronic and photophysical properties of this compound derivatives to their local environment makes them excellent candidates for the development of chemical sensors. Changes in fluorescence or absorption upon interaction with an analyte can be used for detection and quantification.

Perimidine-based chemosensors have been developed for the detection of various species, including ions and neutral molecules. For example, certain derivatives have shown promise as fluorescent chemosensors for hypochlorite and Cu²⁺ ions. mdpi.com The design of these sensors often involves incorporating a specific binding site for the target analyte into the perimidine structure. Upon binding, a conformational change or an electronic perturbation occurs, leading to a measurable change in the optical signal. The high sensitivity and selectivity of these sensors are key advantages.

Applications as Dyes and Pigments.

The extended conjugation and rigid, planar structure of the perimidine ring system are characteristic features of many organic dyes and pigments. nih.gov Consequently, derivatives of this compound have found applications as coloring agents. academicjournals.org The color of these compounds can be tuned by modifying the substituents on the aromatic core, which alters the energy levels of the molecular orbitals and thus the wavelength of absorbed and emitted light.

Perimidine-based dyes have been used in various industrial applications, including the coloring of fibers and plastics. nih.gov Their good thermal and photostability are often advantageous in these applications. Research in this area focuses on synthesizing new perimidine derivatives with improved color properties, such as higher molar absorptivity and enhanced lightfastness. For example, donor-π-acceptor dyes incorporating a pyrimidine (B1678525) unit have been synthesized and studied for their spectral properties. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry of 1h Perimidin 2 3h One Systems

Hydrogen Bonding Networks in Crystalline and Assembled 1H-Perimidin-2(3H)-one Architectures

The presence of both N-H donor and C=O acceptor groups in the this compound molecule facilitates the formation of robust and directional hydrogen bonds. These interactions are fundamental to the construction of its crystalline and assembled architectures. In the solid state, the oxo tautomer is the most abundant form for this compound and its derivatives mdpi.com.

In the crystal structure of related perimidine derivatives, a variety of hydrogen bonding motifs have been observed. For instance, in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the crystal structure is stabilized by a network of O–H···N, N–H···O, and N–H···N hydrogen bonds, which assemble the molecules into a stable chain architecture mdpi.com. The N-H groups of the perimidine moiety and the carbonyl group are key players in forming these networks.

The crystal structure of 1-methyl-1H-perimidin-2(3H)-one reveals the formation of dimers through hydrogen bonding, where the molecules are arranged in a head-to-head fashion mdpi.com. This dimerization is a common feature in many urea (B33335) and lactam-containing compounds. The planarity of the perimidine ring system, although sometimes distorted by packing forces, allows for efficient hydrogen bond formation mdpi.com.

The following table summarizes the types of hydrogen bonds observed in the crystal structures of 1H-perimidine derivatives, which are indicative of the potential interactions in this compound itself.

| Hydrogen Bond Type | Donor | Acceptor | Observed in Derivative | Resulting Architecture |

| N-H···O | Perimidine N-H | Carbonyl Oxygen | 1-methyl-1H-perimidin-2(3H)-one | Dimers |

| O-H···N | Methanol O-H | Imidazole Nitrogen | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Solvent inclusion, chain formation |

| N-H···O | Perimidine N-H | Methanol Oxygen | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Solvent inclusion, chain formation |

| N-H···N | Imidazole N-H | Perimidine Nitrogen | 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Chain formation |

π-π Stacking and Other Non-Covalent Interactions in this compound Aggregates

In the crystal structures of various perimidine derivatives, π-π stacking is a frequently observed phenomenon. For example, in 2-(pyridin-2-yl)-1H-perimidine, parallel displaced π–π stacking interactions are observed between the pyridyl and perimidine fragments, contributing to the formation of a three-dimensional network nih.gov. The centroid-to-centroid distances in such interactions are typically in the range of 3.3 to 3.8 Å.

The table below provides examples of non-covalent interactions, other than conventional hydrogen bonds, observed in perimidine derivatives.

| Interaction Type | Description | Observed in Derivative |

| π-π Stacking | Parallel displaced stacking between aromatic rings | 2-(pyridin-2-yl)-1H-perimidine |

| C-H···π | Interaction between a C-H bond and a π-system | 2-(pyridin-2-yl)-1H-perimidine |

The balance of these various non-covalent forces dictates the final supramolecular architecture and can be tuned by chemical modification of the this compound scaffold.

Host-Guest Chemistry and Molecular Recognition with this compound Scaffolds

The structural features of the this compound scaffold, including its hydrogen bonding capabilities and aromatic surfaces, suggest its potential for use in host-guest chemistry and molecular recognition. The urea-like moiety can act as a binding site for various guest molecules through hydrogen bonding, while the naphthalene (B1677914) part can engage in π-π stacking with aromatic guests.

While specific examples of host-guest complexes involving this compound are not extensively documented in the reviewed literature, the broader class of N-heterocyclic ureas has been widely explored for molecular recognition. These compounds can form well-defined complexes with a variety of guests, including anions and neutral molecules, through a combination of hydrogen bonding, electrostatic, and dispersion forces mdpi.comnih.govnih.govmdpi.comenu.kz.

The principles of molecular recognition in related systems can be extrapolated to the this compound scaffold. For instance, the two N-H donors and the carbonyl oxygen can form a three-point hydrogen bonding motif for the recognition of complementary guests. The introduction of substituents on the perimidine ring could further modulate the binding affinity and selectivity.

The potential applications of this compound derivatives in molecular recognition are summarized in the table below, based on the properties of related heterocyclic ureas.

| Potential Application | Rationale |

| Anion Recognition | The two N-H groups can act as a hydrogen bond donor pair for the binding of anions like halides or carboxylates. |

| Neutral Guest Binding | The combination of hydrogen bonding and π-π stacking can enable the recognition of neutral organic molecules. |

| Sensor Development | Changes in spectroscopic properties (e.g., fluorescence) upon guest binding could be utilized for sensing applications. |

Further research is needed to explore and realize the full potential of the this compound scaffold in the field of host-guest chemistry.

Self-Assembly Strategies for this compound Derivatives

The ability of this compound to engage in directional and predictable non-covalent interactions makes it an attractive building block for the bottom-up construction of well-defined supramolecular assemblies. Self-assembly strategies for its derivatives can lead to the formation of a variety of nanostructures, such as fibers, tapes, and sheets.

The primary driving forces for the self-assembly of this compound derivatives are hydrogen bonding and π-π stacking. The formation of one-dimensional hydrogen-bonded chains or tapes is a common self-assembly motif for molecules containing the urea or lactam functionality. These primary assemblies can then further organize into higher-order structures through π-π stacking between the perimidine rings.

While specific, detailed self-assembly strategies for this compound derivatives are not extensively reported, the principles are well-established in the field of supramolecular chemistry. By modifying the substituents on the perimidine scaffold, it is possible to control the dimensionality and morphology of the resulting self-assembled structures. For example, the introduction of long alkyl chains could promote the formation of lyotropic liquid crystalline phases, while the incorporation of charged groups could lead to self-assembly in aqueous media.

The table below outlines potential self-assembly strategies for this compound derivatives and the expected resulting structures.

| Strategy | Driving Forces | Potential Supramolecular Structure |

| Simple Crystallization | Hydrogen bonding, π-π stacking | Crystalline solids with defined packing |

| Solution-Phase Aggregation | Solvophobic effects, hydrogen bonding, π-π stacking | Nanofibers, tapes, or gels |

| Surface-Confined Assembly | Molecule-substrate interactions, intermolecular forces | Ordered monolayers or thin films |

| Polymer Functionalization | Covalent attachment to a polymer backbone followed by self-assembly | Functional materials with ordered domains |

The rational design of this compound derivatives holds significant promise for the development of new functional materials based on self-assembly.

Emerging Research Directions and Future Perspectives for 1h Perimidin 2 3h One

Design and Synthesis of Novel 1H-Perimidin-2(3H)-one Architectures with Tunable Chemical Properties

The development of novel synthetic methodologies is crucial for creating new this compound derivatives with diverse and tunable properties. Researchers are moving beyond traditional condensation reactions to explore more efficient and versatile synthetic routes. A primary strategy involves the reaction of 1,8-diaminonaphthalene (B57835) with a variety of carbonyl compounds, carboxylic acids, acyl halides, or anhydrides. nih.govresearchgate.net

Modern synthetic techniques are being employed to enhance reaction efficiency and yield. For instance, microwave-assisted synthesis has been successfully used to produce 2-(1H-perimidin-2(3H)-ylidene) derivatives, offering advantages such as higher yields, faster reaction rates, and cleaner reaction conditions compared to conventional heating methods. nih.govresearchgate.net Green chemistry approaches are also gaining prominence, with protocols utilizing eco-friendly solvents like water or even solvent-free conditions. nih.govmdpi.com

The chemical properties of the perimidine core can be finely tuned by introducing various substituents onto the aromatic backbone or at the N1/N3 positions. The electronic nature of these substituents can significantly influence the molecule's photophysical properties, such as absorption and fluorescence, as well as its reactivity and biological activity. researchgate.net For example, the introduction of aryl groups can alter the molecule's conformation and optical properties. researchgate.net This ability to modulate characteristics through synthetic design is key to developing materials and therapeutic agents for specific applications.

Several innovative synthetic strategies have been reported:

Catalyst-Free Cyclocondensation: A one-pot, catalyst-free approach has been developed for synthesizing azo-fused 2,3-dihydro-1H-perimidine scaffolds under greener conditions. researchgate.net

Nitrile Oxide Chemistry: A novel route involves the reaction of a nitrile oxide, such as benzonitrile oxide, with 1,8-diaminonaphthalene to furnish 2-substituted perimidines. researchgate.net

Multi-component Reactions: The Ugi four-component reaction (U-4CR) has been utilized for the synthesis of complex molecules, including the drug praziquantel, showcasing the potential for creating diverse perimidine-based structures. nih.gov

| Synthetic Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 1,8-diaminonaphthalene, β-keto esters | Solvent-free, K2CO3 | Higher yield, faster reaction, cleaner conditions | nih.govresearchgate.net |

| Eco-Friendly Condensation | 1,8-diaminonaphthalene, imidazole-2-carbaldehyde | Methanol, room temperature | Simple, good yield, easy work-up | mdpi.com |

| Catalyst-Free Cyclocondensation | Aryl azo-salicylaldehydes, 1,8-diaminonaphthalene | Greener conditions | Efficient, environmentally friendly | researchgate.net |

| Nitrile Oxide Reaction | 1,8-diaminonaphthalene, benzonitrile oxide | Dehydrochlorination of benzohydroximoyl chloride | Provides access to 2-substituted perimidines | researchgate.net |

Exploration of Unconventional Reactivity and Novel Catalytic Potential of this compound

The this compound ring system possesses a unique electronic structure, characterized by the presence of both π-excessive and π-deficient regions, which imparts versatile reactivity. nih.gov The heteroaromatic ring can participate in nucleophilic reactions, while the naphthalene (B1677914) portion is susceptible to electrophilic substitution. nih.gov This dual reactivity allows for a wide range of chemical transformations.

Due to high electron density, the 4 and 9 positions of the perimidine ring are prone to oxidation. nih.gov Conversely, N-alkylation can lead to reduction at these positions. nih.gov The ability of the nitrogen lone pairs to delocalize into the naphthalene ring enhances the potential for both electrophilic and nucleophilic reactions, opening avenues for future chemical exploration. nih.gov

An emerging area of interest is the catalytic potential of perimidine derivatives. Their structure is suitable for the generation of carbene ligands, which are valuable in organometallic chemistry and catalysis. nih.gov The development of perimidine-based N-heterocyclic carbenes (NHCs) could lead to novel catalysts for a variety of organic transformations. Furthermore, the use of perimidine derivatives themselves as catalysts is being investigated. For example, various Lewis and solid acid catalysts have been employed to efficiently synthesize 2,3-dihydro-1H-perimidine derivatives, and the development of perimidine-based organocatalysts is a promising future direction. nih.govresearchgate.net

Advanced Materials Integration and Scalable Manufacturing of this compound Derivatives

Derivatives of this compound are being explored for their integration into advanced materials due to their favorable photophysical and chemical properties. They have found applications as coloring agents and dye intermediates for synthetic fibers and plastics. nih.gov Their inherent fluorescence also makes them attractive candidates for the development of fluorescent materials and chemosensors. researchgate.net For instance, certain derivatives have been designed as sensors for detecting specific ions like Cu2+ or hypochlorite. mdpi.com

The push for scalable manufacturing of these compounds is driving the development of highly efficient and economically viable synthetic protocols. Key features of these methods include:

High Yields: One-pot syntheses that produce excellent yields (often 70-95% or higher) are being prioritized. nih.govresearchgate.net

Mild Conditions: Reactions that proceed at room temperature or with minimal heating reduce energy consumption. nih.gov

Recyclable Catalysts: The use of heterogeneous or easily recoverable catalysts, such as sulfamic acid, bis(oxalato)boric acid (HBOB), or various nanocatalysts, is a significant advantage for industrial-scale production. nih.govresearchgate.net

Simple Work-up: Procedures that avoid complex purification steps, such as chromatography, are more amenable to large-scale synthesis. nih.govmdpi.com

Eco-friendly and efficient routes, such as those using visible light induction or grindstone techniques with nanoparticle catalysts, further enhance the potential for sustainable and scalable manufacturing. nih.govdntb.gov.ua

Computational-Aided Discovery and Rational Design of Next-Generation this compound Analogues

Computational chemistry is becoming an indispensable tool in the discovery and design of new this compound analogues with optimized properties. nih.gov Computer-aided drug design (CADD) methods are employed to screen large virtual libraries of compounds, predict their activity, and guide the synthesis of the most promising candidates. nih.gov These approaches significantly accelerate the drug discovery pipeline by targeting the search for novel compounds. nih.gov

For perimidine derivatives, computational methods such as Density Functional Theory (DFT) are used to investigate their structural, chemical, and thermochemical properties. researchgate.netresearchgate.net These studies provide valuable insights into molecular geometry, electronic structure (e.g., HOMO-LUMO analysis), and chemical reactivity, which helps in understanding their behavior and designing new molecules with desired characteristics. researchgate.net

Rational design involves modifying a lead compound to improve its affinity for a biological target or to optimize its pharmacokinetic properties. nih.govmdpi.com By understanding the structure-activity relationships (SAR) through computational modeling and experimental testing, chemists can design next-generation analogues. For example, new selective COX-2 inhibitors have been rationally designed by tethering different pharmacophores to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netmdpi.com This principle can be applied to the perimidine scaffold to develop novel therapeutic agents by hybridizing it with other known bioactive moieties. mdpi.com Molecular docking simulations can predict the binding modes of these new analogues within the active site of a target protein, helping to prioritize compounds for synthesis and biological evaluation.

Role of this compound in Sustainable Chemical Processes and Technologies

The synthesis of this compound and its derivatives is increasingly aligned with the principles of green chemistry, aiming to create more sustainable chemical processes. nih.gov A major focus is on minimizing waste and avoiding the use of hazardous substances. nih.gov

Key aspects of sustainable synthesis for perimidine derivatives include:

Green Solvents: The use of environmentally benign solvents like water and ethanol (B145695), or conducting reactions under solvent-free conditions, significantly reduces the environmental impact. nih.govmdpi.comrsc.org

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For perimidine synthesis, a wide range of catalysts have been explored, including mild Lewis acids like InCl3, solid acids, and magnetic nanocatalysts that can be easily separated and reused for multiple reaction cycles. nih.govresearchgate.netacademie-sciences.fr

Atom Economy: One-pot, multi-component reactions are favored as they often have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, generating minimal waste. nih.gov

Energy Efficiency: Methods that operate at ambient temperature or use alternative energy sources like microwave irradiation or visible light contribute to more energy-efficient processes. nih.govresearchgate.netdntb.gov.ua

By adopting these sustainable practices, the chemical industry can produce valuable perimidine-based compounds while minimizing its environmental footprint. rsc.org The development of these eco-friendly protocols not only offers environmental benefits but can also lead to more economically viable and scalable industrial reactions. dntb.gov.ua

Q & A

Q. What are the standard synthetic routes for preparing 1H-Perimidin-2(3H)-one and its derivatives?

The most common method involves the condensation of 1,8-diaminonaphthalene with aldehydes or ketones under acidic or solvent-free conditions. For example, 2-substituted derivatives are synthesized by reacting 1,8-diaminonaphthalene with carbonyl compounds in ethanol or DMF, followed by cyclization. Mechanochemical synthesis (e.g., ball milling) is an emerging green alternative that minimizes solvent use and improves reaction efficiency . Yield optimization often requires adjusting catalysts (e.g., acetic acid or HCl) and reaction time .

Q. How can researchers characterize the structural and tautomeric properties of this compound?

- Solid-state analysis : X-ray crystallography is the gold standard, with SHELX software used for refining crystallographic data . For example, 1-methyl-1H-perimidin-2(3H)-one exhibits a non-planar structure due to packing forces, confirmed via AM1 semiempirical calculations .

- Solution-phase analysis : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ reveal the dominance of the oxo tautomer over the hydroxy form. CP/MAS ¹³C-NMR in the solid state corroborates this .

Q. What spectroscopic techniques are critical for confirming the purity and identity of perimidinone derivatives?

- 1D/2D NMR : Assigns proton and carbon environments, distinguishing substituent effects (e.g., methyl groups at N1 or N3) .

- HRMS : Validates molecular formulae, particularly for halogenated or trifluoromethyl derivatives .

- FTIR : Confirms carbonyl (C=O) stretching vibrations near 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data for this compound be resolved?

Discrepancies often arise from packing forces in crystallography (e.g., non-planarity in solid-state structures vs. planar gas-phase calculations). To reconcile these:

- Perform AM1 or DFT calculations to compare optimized geometries with X-ray data .

- Use variable-temperature NMR to study tautomeric equilibria in solution .

- Validate computational models against experimental mass spectrometry (e.g., ionized states losing CO or H₂O) .

Q. What strategies optimize the synthesis of this compound derivatives under green chemistry principles?

- Mechanochemical synthesis : Replace solvent-based protocols with ball milling, reducing toxic waste (e.g., using Cs₂CO₃ as a base for one-pot reactions) .

- Catalyst selection : Use recyclable catalysts (e.g., cesium carbonate) to improve atom economy in multi-component reactions .

- Solvent-free conditions : Achieve higher yields (up to 88%) for diaryl derivatives by avoiding DMF or methanol .

Q. How does this compound interact with modified DNA nucleosides, and what methodological approaches elucidate these interactions?

- NMR titration : Monitor chemical shift changes in D₂O or buffer to study binding with O6-benzyl-dG .

- X-ray crystallography : Resolve intercalation mechanisms (e.g., dPer adopting syn conformations in DNA duplexes) .

- Molecular dynamics simulations : Model rotation dynamics of benzyl groups in solution vs. rigid conformations in crystals .

Q. What computational tools are essential for modeling the electronic and steric effects of substituents on perimidinone derivatives?

- Semiempirical methods (AM1) : Predict ground-state geometries and ionization pathways .

- Docking software (AutoDock Vina) : Screen derivatives for bioactivity by simulating binding to target proteins (e.g., antimicrobial enzymes) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) in crystallographic datasets .

Q. How can researchers design experiments to evaluate the biological activity of novel perimidinone derivatives?

- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or fluorometric assays .

- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.